4-Amino-2-(benzyloxy)-N-ethylbenzamide
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Overview
Description
4-Amino-2-(benzyloxy)-N-ethylbenzamide is an organic compound that belongs to the class of benzamides. This compound is characterized by the presence of an amino group, a benzyloxy group, and an ethyl group attached to the benzamide core. Benzamides are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2-(benzyloxy)-N-ethylbenzamide typically involves multiple steps. One common method is the reaction of 4-amino-2-hydroxybenzoic acid with benzyl bromide in the presence of a base such as potassium carbonate to form 4-amino-2-(benzyloxy)benzoic acid. This intermediate is then reacted with ethylamine under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
4-Amino-2-(benzyloxy)-N-ethylbenzamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro derivatives can be reduced back to the amino group.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitrobenzamides, while substitution reactions can produce various substituted benzamides.
Scientific Research Applications
4-Amino-2-(benzyloxy)-N-ethylbenzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly for its analgesic and anti-inflammatory effects.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Amino-2-(benzyloxy)-N-ethylbenzamide involves its interaction with specific molecular targets in the body. The amino group can form hydrogen bonds with biological molecules, while the benzyloxy and ethyl groups can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The exact pathways and targets depend on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
4-Amino-2-(methoxy)-N-ethylbenzamide: Similar structure but with a methoxy group instead of a benzyloxy group.
4-Amino-2-(benzyloxy)-N-methylbenzamide: Similar structure but with a methyl group instead of an ethyl group.
4-Amino-2-(benzyloxy)-N-propylbenzamide: Similar structure but with a propyl group instead of an ethyl group.
Uniqueness
4-Amino-2-(benzyloxy)-N-ethylbenzamide is unique due to its specific combination of functional groups, which can influence its biological activity and chemical reactivity. The presence of the benzyloxy group can enhance its lipophilicity and potentially improve its ability to interact with biological targets compared to similar compounds with different substituents.
Properties
IUPAC Name |
4-amino-N-ethyl-2-phenylmethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c1-2-18-16(19)14-9-8-13(17)10-15(14)20-11-12-6-4-3-5-7-12/h3-10H,2,11,17H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWRNTVDQYHRPCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=C(C=C(C=C1)N)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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